molecular formula C13H17Cl2N5OS B279460 N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

カタログ番号 B279460
分子量: 362.3 g/mol
InChIキー: KLTBHNVICHBAKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichloro-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as DMXB-A, and it has been found to have a unique mechanism of action that makes it a promising candidate for further study.

作用機序

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and sensory processing. Activation of the α7 nAChR by DMXB-A leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects in animal models, including increased neurotransmitter release, improved cognitive function, and reduced inflammation. It has also been shown to have a neuroprotective effect on the brain, which may be beneficial in the treatment of neurodegenerative disorders.

実験室実験の利点と制限

DMXB-A has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

将来の方向性

There are several future directions for research on DMXB-A, including further investigation of its potential therapeutic effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the use of DMXB-A in the treatment of psychiatric disorders, such as schizophrenia and depression. Further studies may also focus on optimizing the synthesis and purification methods for DMXB-A to reduce its cost and increase its availability for research purposes.

合成法

DMXB-A can be synthesized through a multi-step process involving various chemical reactions, including the use of reagents such as 3,5-dichloro-2-methoxybenzyl chloride, 1-methyl-1H-tetrazole-5-thiol, and propan-1-amine. The final product is purified through a series of chromatography techniques to obtain the desired compound.

科学的研究の応用

DMXB-A has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a neuroprotective effect on the brain, which makes it a potential treatment for neurodegenerative disorders.

特性

分子式

C13H17Cl2N5OS

分子量

362.3 g/mol

IUPAC名

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C13H17Cl2N5OS/c1-20-13(17-18-19-20)22-5-3-4-16-8-9-6-10(14)7-11(15)12(9)21-2/h6-7,16H,3-5,8H2,1-2H3

InChIキー

KLTBHNVICHBAKI-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC(=C2OC)Cl)Cl

正規SMILES

CN1C(=NN=N1)SCCCNCC2=C(C(=CC(=C2)Cl)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。